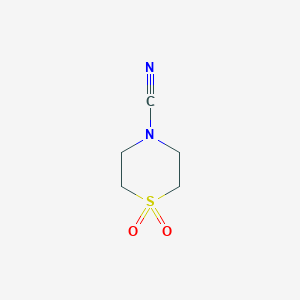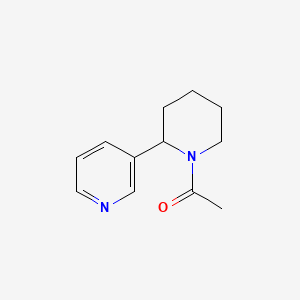![molecular formula C14H10N2O4S B14140997 3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile CAS No. 89303-20-8](/img/structure/B14140997.png)
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile is an organic compound with the molecular formula C14H10N2O4S. This compound is characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a 4-nitrobenzonitrile moiety. It is a solid compound with a melting point of approximately 200-202°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile typically involves multiple steps. One common method includes the nitration of a benzenesulfonyl derivative followed by a series of substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for subsequent steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are typical.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Applications De Recherche Scientifique
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Benzenesulfonyl)methyl]-4-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Methyl-3-nitrobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a benzenesulfonyl group.
Uniqueness
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
89303-20-8 |
|---|---|
Formule moléculaire |
C14H10N2O4S |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
3-(benzenesulfonylmethyl)-4-nitrobenzonitrile |
InChI |
InChI=1S/C14H10N2O4S/c15-9-11-6-7-14(16(17)18)12(8-11)10-21(19,20)13-4-2-1-3-5-13/h1-8H,10H2 |
Clé InChI |
RBQKNDFIHPFECP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)

![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)

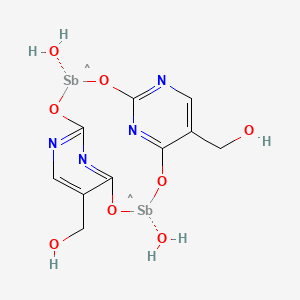
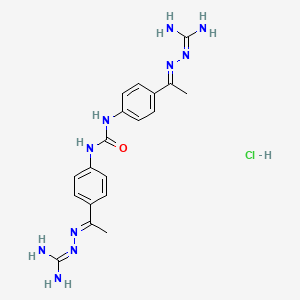
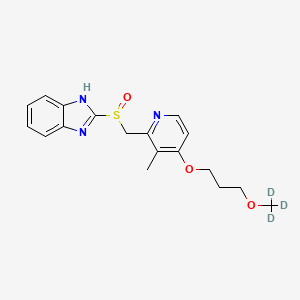

![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)
